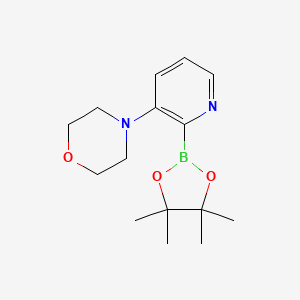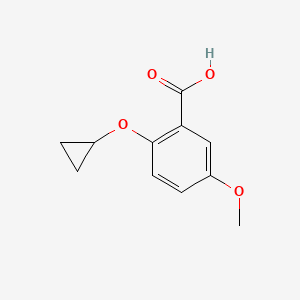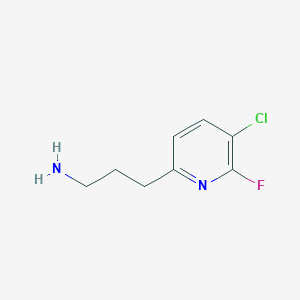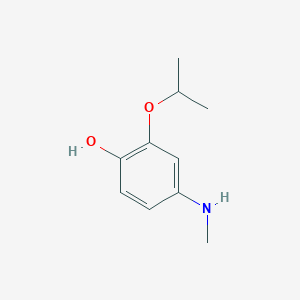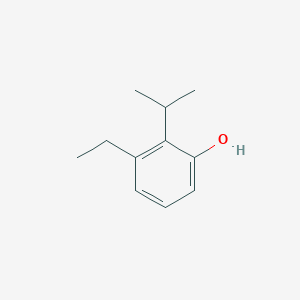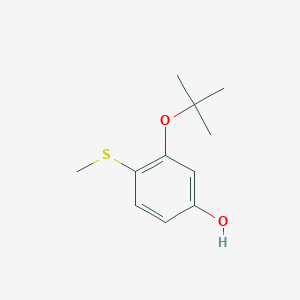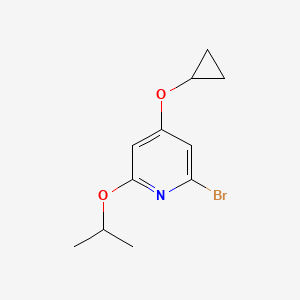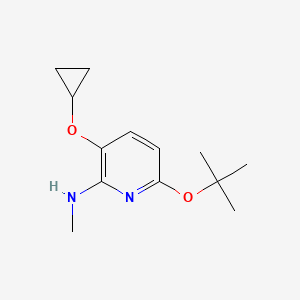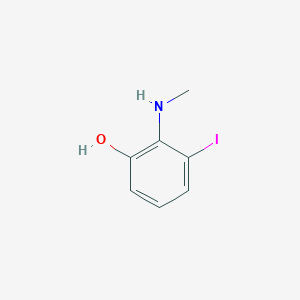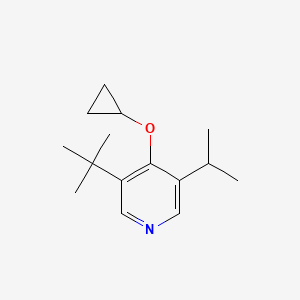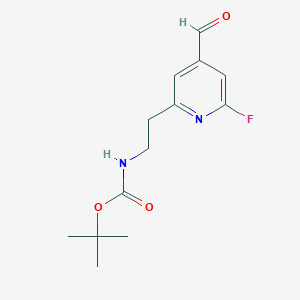
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazole ring or the chloromethyl group can yield different products with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.
Scientific Research Applications
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
- 5-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which offers distinct reactivity and potential for further functionalization. The trifluoroethyl group also imparts unique physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C5H5ClF3N3 |
|---|---|
Molecular Weight |
199.56 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole |
InChI |
InChI=1S/C5H5ClF3N3/c6-1-4-2-10-11-12(4)3-5(7,8)9/h2H,1,3H2 |
InChI Key |
TXYXACUGEJWBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=N1)CC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


